4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
CAS No.: 1010918-36-1
Cat. No.: VC2997583
Molecular Formula: C12H11Cl2N3
Molecular Weight: 268.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1010918-36-1 |
|---|---|
| Molecular Formula | C12H11Cl2N3 |
| Molecular Weight | 268.14 g/mol |
| IUPAC Name | 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C12H11Cl2N3/c13-8-3-1-2-7(10(8)14)11-12-9(4-5-15-11)16-6-17-12/h1-3,6,11,15H,4-5H2,(H,16,17) |
| Standard InChI Key | LUTMJVYTDHJUIF-UHFFFAOYSA-N |
| SMILES | C1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl |
| Canonical SMILES | C1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl |
Introduction
Chemical Structure and Properties
4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine features a tetrahydroimidazo[4,5-c]pyridine scaffold with a 2,3-dichlorophenyl substituent at position 4. The compound's core structure consists of a partially reduced imidazopyridine system that provides multiple points for potential functionalization and structure optimization.
Physicochemical Properties
The key physicochemical properties of 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine are summarized in Table 1.
Table 1: Physicochemical Properties of 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
| Property | Value |
|---|---|
| CAS Number | 1010918-36-1 |
| Molecular Formula | C₁₂H₁₁Cl₂N₃ |
| Molecular Weight | 268.14 g/mol |
| Standard InChI | InChI=1S/C12H11Cl2N3/c13-8-3-1-2-7(10(8)14)11-12-9(4-5-15-11)16-6-17-12/h1-3,6,11,15H,4-5H2,(H,16,17) |
| Standard InChIKey | LUTMJVYTDHJUIF-UHFFFAOYSA-N |
| SMILES | C1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl |
| Canonical SMILES | C1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl |
The structure incorporates several key functional elements that contribute to its potential biological activity:
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The tetrahydroimidazo[4,5-c]pyridine core scaffold
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The 2,3-dichlorophenyl substituent, which enhances lipophilicity
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Multiple nitrogen atoms that can participate in hydrogen bonding
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A partially reduced ring system that offers conformational flexibility
The dichlorophenyl substitution is particularly significant as it can enhance the compound's lipophilicity and membrane permeability, potentially influencing its biological activity profile and pharmacokinetic properties.
Synthesis Approaches
General Synthesis of Tetrahydroimidazo[4,5-c]pyridine Derivatives
The synthesis of tetrahydroimidazo[4,5-c]pyridine core structures typically involves Pictet-Spengler cyclization reactions. The basic tetrahydroimidazo[4,5-c]pyridine scaffold can be synthesized through the reaction of histamine hydrochloride with paraformaldehyde under appropriate conditions .
The general synthetic pathway for tetrahydroimidazo[4,5-c]pyridine derivatives involves:
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Formation of the imidazole-containing precursor
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Pictet-Spengler cyclization to form the tetrahydropyridine ring
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Subsequent functionalization of the resulting core structure
For specifically synthesizing 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, the process would likely involve the reaction of histamine with 2,3-dichlorobenzaldehyde followed by cyclization .
Further Functionalization
Additional modifications to enhance bioactivity can be achieved by:
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Alkylation or acylation of the secondary amine (N5) position
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Introduction of substituents at the C4 position
Research has shown that N5-substituted derivatives, particularly those with benzyl or benzoyl moieties, often exhibit enhanced biological activity compared to the unsubstituted core structure .
Biological Activity and Research Applications
Structure-Activity Relationships
Research on analogous tetrahydroimidazo[4,5-c]pyridine derivatives provides insights into structure-activity relationships that may be relevant to 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. Table 2 presents comparative inhibitory activity data for related compounds against Porphyromonas gingivalis glutaminyl cyclase (PgQC) .
Table 2: Structure-Activity Relationships of Related Tetrahydroimidazo[4,5-c]pyridine Derivatives
| Compound | Structural Features | Inhibitory Activity (Ki [µM]) |
|---|---|---|
| Unsubstituted tetrahydroimidazo[4,5-c]pyridine | Core structure only | Low activity |
| N5-benzyl derivative (7a) | Benzyl at N5 position | 0.909 ± 0.005 |
| N5-phenethyl derivative (7b) | Phenethyl at N5 position | 6.470 ± 0.400 |
| N5-benzoyl derivative (8a) | Benzoyl at N5 position | 0.435 ± 0.015 |
| N5-phenylacetyl derivative (8b) | Phenylacetyl at N5 position | 1.680 ± 0.080 |
These data suggest that:
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The cyclized tetrahydroimidazo[4,5-c]pyridine core provides beneficial conformational preorganization compared to acyclic analogs
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An optimal distance of one carbon between the core and aryl moiety appears favorable
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N5-acyl substitution generally leads to enhanced activity compared to N5-alkyl derivatives
While these findings are based on related compounds, they provide valuable insights for understanding potential structure-activity relationships of 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.
Comparative Analysis with Related Compounds
Structural Comparison
To better understand the positioning of 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine within its chemical class, Table 3 presents a comparative analysis with structurally related compounds.
Table 3: Structural Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | C₁₂H₁₁Cl₂N₃ | 268.14 g/mol | 2,3-dichlorophenyl at position 4 |
| 4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine derivative | C₂₃H₂₂Cl₂N₄O₃ | 473.35 g/mol | 2,4-dichlorophenyl substitution; additional peptide moiety |
| Unsubstituted 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine | C₆H₉N₃ | 123.16 g/mol | No phenyl substitution |
| 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | C₇H₉N₃O₂ | 167.17 g/mol | Carboxylic acid at position 6; no phenyl group |
The comparison highlights that the 4-(2,3-dichlorophenyl) substitution represents a specific structural modification that distinguishes this compound from its analogs. The position and pattern of chlorine substitution (2,3- versus 2,4-) on the phenyl ring can significantly influence the biological and physicochemical properties of the molecule .
Current Research and Applications
Research Context
Tetrahydroimidazo[4,5-c]pyridine derivatives, including those with dichlorophenyl substitutions, have been explored in various research contexts:
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As potential enzyme inhibitors, particularly targeting glutaminyl cyclases
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As scaffolds for developing novel pharmaceutical agents
The 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine specifically represents a research tool that may contribute to understanding structure-activity relationships within this compound class .
Application in Medicinal Chemistry
The imidazopyridine core structure has been incorporated into various bioactive compounds, and derivatives have been investigated for applications including:
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Antihypertensive agents
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Antimicrobial compounds
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Enzyme inhibitors
The specific 2,3-dichlorophenyl substitution pattern may confer unique properties that distinguish this compound from other members of its class, potentially offering advantages in terms of target selectivity or pharmacokinetic properties.
Future Research Directions
Compound Optimization Strategies
Based on existing knowledge of related compounds, potential optimization strategies might include:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume